molecular formula C15H13N3O2 B3833135 N-(5-METHYL-3-ISOXAZOLYL)-N'-(1-NAPHTHYL)UREA

N-(5-METHYL-3-ISOXAZOLYL)-N'-(1-NAPHTHYL)UREA

Cat. No.: B3833135
M. Wt: 267.28 g/mol
InChI Key: GKOCMEUWNPXLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA is an organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 1-naphthylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with a urea derivative to form the final product.

Industrial Production Methods

Industrial production methods for N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The isoxazole and naphthyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Utilization in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and naphthyl groups may contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA: Lacks the methyl group on the isoxazole ring.

    N-(5-METHYL-3-ISOXAZOLYL)-N’-(2-NAPHTHYL)UREA: Has a different position of the naphthyl group.

    N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-PHENYL)UREA: Contains a phenyl group instead of a naphthyl group.

Uniqueness

N-(5-METHYL-3-ISOXAZOLYL)-N’-(1-NAPHTHYL)UREA is unique due to the presence of both the 5-methyl-3-isoxazole and 1-naphthyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-9-14(18-20-10)17-15(19)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCMEUWNPXLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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